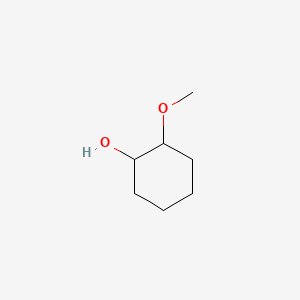
3-(aminomethyl)-5-bromanyl-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(aminomethyl)-5-bromanyl-phenol” is a compound that contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It’s used in studying biological systems and can be an effective catalyst for amidation and esterification of carboxylic acids .
Synthesis Analysis
The synthesis of compounds similar to “3-(aminomethyl)-5-bromanyl-phenol” involves the use of aminomethyl groups, which are often obtained by alkylation with Eschenmoser’s salt . Protodeboronation of alkyl boronic esters has been reported, which could potentially be applied in the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of “3-(aminomethyl)-5-bromanyl-phenol” would include an aminomethyl group (−CH2−NH2) attached to a phenol group .
Chemical Reactions Analysis
Aminomethyl groups, like the one in “3-(aminomethyl)-5-bromanyl-phenol”, are known to participate in various chemical reactions. For instance, they can react with acid chlorides or acid anhydrides to form amides .
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(aminomethyl)-5-bromanyl-phenol involves the reaction of 3-hydroxy-5-bromobenzaldehyde with formaldehyde and ammonium chloride in the presence of a base to form 3-(aminomethyl)-5-bromobenzaldehyde, which is then reduced to 3-(aminomethyl)-5-bromanyl-phenol using a reducing agent.", "Starting Materials": [ "3-hydroxy-5-bromobenzaldehyde", "formaldehyde", "ammonium chloride", "base", "reducing agent" ], "Reaction": [ "Step 1: Dissolve 3-hydroxy-5-bromobenzaldehyde, formaldehyde, and ammonium chloride in a solvent such as ethanol.", "Step 2: Add a base such as sodium hydroxide to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the resulting solid and wash with water to obtain 3-(aminomethyl)-5-bromobenzaldehyde.", "Step 4: Dissolve 3-(aminomethyl)-5-bromobenzaldehyde in a solvent such as ethanol.", "Step 5: Add a reducing agent such as sodium borohydride to the reaction mixture and stir at room temperature for several hours.", "Step 6: Filter the resulting solid and wash with water to obtain 3-(aminomethyl)-5-bromanyl-phenol." ] } | |
CAS RN |
1243363-90-7 |
Product Name |
3-(aminomethyl)-5-bromanyl-phenol |
Molecular Formula |
C7H8BrNO |
Molecular Weight |
202 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



